molecular formula C13H20N2 B7987940 Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

Cat. No.: B7987940
M. Wt: 204.31 g/mol
InChI Key: VJSDETCBJFSOJU-CYBMUJFWSA-N
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Description

Benzyl-ethyl-®-pyrrolidin-3-yl-amine is a chiral amine compound that features a pyrrolidine ring substituted with benzyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-®-pyrrolidin-3-yl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Substitution Reactions: The benzyl and ethyl groups are introduced via nucleophilic substitution reactions. For instance, benzyl chloride and ethyl bromide can be used as alkylating agents in the presence of a base like sodium hydride or potassium carbonate.

    Chiral Resolution: The ®-enantiomer can be isolated using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of Benzyl-ethyl-®-pyrrolidin-3-yl-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-®-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides (e.g., benzyl chloride, ethyl bromide), bases (e.g., sodium hydride, potassium carbonate).

Major Products

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl-ethyl-®-pyrrolidin-3-yl-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies investigating the interaction of chiral amines with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Benzyl-ethyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyrrolidine ring and the chiral center play crucial roles in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine: The (S)-enantiomer of the compound, which may exhibit different biological activities and properties.

    Benzyl-methyl-®-pyrrolidin-3-yl-amine: A similar compound with a methyl group instead of an ethyl group.

    Phenyl-ethyl-®-pyrrolidin-3-yl-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl-ethyl-®-pyrrolidin-3-yl-amine is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-N-benzyl-N-ethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDETCBJFSOJU-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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